molecular formula C8H7N3 B047878 2-(1H-pyrrol-1-yl)pyrimidine CAS No. 114646-17-2

2-(1H-pyrrol-1-yl)pyrimidine

Cat. No.: B047878
CAS No.: 114646-17-2
M. Wt: 145.16 g/mol
InChI Key: MPAYSRXXGJTDIM-UHFFFAOYSA-N
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Description

2-(1H-pyrrol-1-yl)pyrimidine is a versatile heteroaromatic building block of significant interest in medicinal chemistry and materials science. Its molecular structure, which features an electron-rich pyrrole ring linked to an electron-deficient pyrimidine ring, creates a unique electronic profile ideal for constructing functional molecules. In drug discovery, this compound serves as a key scaffold for the development of kinase inhibitors, receptor antagonists, and other therapeutic agents, where it can contribute to critical pi-pi stacking and hydrogen bonding interactions with biological targets. The nitrogen atoms within the pyrimidine ring provide handles for further synthetic elaboration, allowing for the generation of diverse compound libraries. Beyond pharmaceutical applications, this compound is a valuable precursor in the synthesis of ligands for metal-organic frameworks (MOFs), organic light-emitting diodes (OLEDs), and other advanced materials where its conjugated system can influence electronic and photophysical properties. Researchers value this compound for its ability to modulate the physicochemical characteristics of larger molecular architectures, making it an indispensable tool for probing structure-activity relationships and developing novel functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrrol-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c1-2-7-11(6-1)8-9-4-3-5-10-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAYSRXXGJTDIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405830
Record name 2-(1H-pyrrol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114646-17-2
Record name 2-(1H-pyrrol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 1h Pyrrol 1 Yl Pyrimidine and Its Analogues

Direct N-Pyrrolyl Pyrimidine (B1678525) Formation Strategies

The most direct methods for synthesizing the target compound involve creating a covalent bond between the nitrogen atom of a pyrrole (B145914) ring and the C2 position of a pyrimidine ring. These strategies rely on pre-formed pyrrole and pyrimidine synthons.

Condensation Reactions of Pyrroles with Pyrimidine Derivatives

One of the primary methods for forming the C-N linkage between a pyrrole and a pyrimidine is through a nucleophilic aromatic substitution (SNAr) reaction. In this approach, pyrrole, or more commonly its more nucleophilic conjugate base (pyrrolide), attacks an electron-deficient pyrimidine ring that is activated by a suitable leaving group, typically a halogen, at the C2 position.

The reaction is facilitated by the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, which lowers the energy of the Meisenheimer complex intermediate formed during the substitution process. For the reaction to proceed, a base is often required to deprotonate the pyrrole, enhancing its nucleophilicity. Common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃). The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) being typical.

While substitution can occur at various positions on the pyrimidine ring, the reactivity of halopyrimidines towards nucleophilic displacement is well-established. For instance, in dihalopyrimidines, the halide at the 4-position is generally more reactive than one at the C2 position stackexchange.com. However, with a suitable substrate such as 2-chloropyrimidine, the reaction with the pyrrolide anion can effectively yield the desired 2-(1H-pyrrol-1-yl)pyrimidine. This method has been applied to synthesize a variety of N-heteroaryl pyrimidines nih.govsemanticscholar.org.

Table 1: Representative Conditions for SNAr Reaction

Pyrimidine SubstratePyrrole SourceBaseSolventGeneral Conditions
2-ChloropyrimidinePyrroleNaHDMF0 °C to room temperature
2-BromopyrimidinePyrroleK₂CO₃DMSOElevated temperature (e.g., 80-120 °C)
2-FluoropyrimidinePotassium Pyrrolide-AcetonitrileReflux

Implementation of the Clausson–Kaas Protocol for 2-(1H-pyrrol-1-yl)pyrimidines

The Clauson–Kaas reaction is a classic and highly effective method for the synthesis of N-substituted pyrroles chem-station.comarkat-usa.org. The reaction involves the condensation of a primary amine with 2,5-dialkoxytetrahydrofuran (often 2,5-dimethoxytetrahydrofuran) under acidic conditions chem-station.combeilstein-journals.orgnih.gov.

To synthesize this compound using this protocol, 2-aminopyrimidine (B69317) serves as the primary amine. The reaction mechanism begins with the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran (B146720) to form a reactive dialdehyde (B1249045) or its equivalent. The primary amine (2-aminopyrimidine) then undergoes a condensation reaction, followed by cyclization and dehydration to form the aromatic pyrrole ring attached to the pyrimidine core nih.gov. Acetic acid is commonly used as both the catalyst and solvent arkat-usa.orgbeilstein-journals.org. Various modifications using different acid catalysts and reaction conditions, including microwave irradiation, have been developed to improve yields and shorten reaction times arkat-usa.org.

Table 2: Conditions for Clauson–Kaas Pyrrole Synthesis

Amine SubstratePyrrole PrecursorCatalyst/SolventKey Features
2-Aminopyrimidine2,5-DimethoxytetrahydrofuranAcetic AcidClassic, one-pot procedure
Substituted 2-Aminopyrimidines2,5-Diethoxytetrahydrofuranp-Toluenesulfonic acid / TolueneAllows for azeotropic removal of water
2-Aminopyrimidine2,5-DimethoxytetrahydrofuranWater / MicrowaveGreener conditions, rapid synthesis

Pyrimidine Ring Construction Incorporating Pyrrole Moieties

An alternative synthetic paradigm involves starting with a pyrrole-containing molecule and constructing the pyrimidine ring onto it. This approach is particularly useful for creating highly substituted pyrimidine derivatives.

Cyclization of Chalcones with Guanidine (B92328) Salts Leading to this compound Derivatives

The synthesis of 2-aminopyrimidines via the cyclocondensation of α,β-unsaturated ketones (chalcones) with guanidine is a robust and widely used method acs.orgasianpubs.orgderpharmachemica.comderpharmachemica.com. To apply this to the synthesis of the target scaffold, a pyrrole-containing chalcone (B49325) is required as the key intermediate.

This process typically involves two steps:

Formation of the Pyrrolyl-Chalcone: A Claisen-Schmidt condensation between an acetylpyrrole (e.g., 2-acetyl-1H-pyrrole) and an aromatic aldehyde, or alternatively, a pyrrole-carboxaldehyde (e.g., 1H-pyrrole-2-carboxaldehyde) and an acetophenone, under basic or acidic conditions.

Pyrimidine Ring Formation: The resulting pyrrolyl-chalcone is then reacted with guanidine hydrochloride or guanidine nitrate (B79036) in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. The reaction proceeds through a Michael addition of guanidine to the enone system, followed by intramolecular cyclization and dehydration to yield the 2-aminopyrimidine ring derpharmachemica.comderpharmachemica.com.

A related strategy involves the cyclocondensation of acylethynylpyrroles with guanidine nitrate in a KOH/DMSO system, which proceeds under heating to afford pyrrole-aminopyrimidine ensembles in high yields researchgate.net. This method avoids the initial chalcone formation step and directly utilizes a pyrrole-alkynone substrate. The proposed mechanism involves the nucleophilic addition of guanidine to the triple bond, followed by intramolecular cyclization and dehydration researchgate.net.

Multi-Component Reactions for Pyrrole-Pyrimidine Conjugates

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like pyrrole-pyrimidine conjugates in a single step bohrium.comnih.gov. These reactions combine three or more starting materials in one pot, generating molecular diversity with high atom economy.

Several MCR strategies can be envisioned for the synthesis of these structures. For example, a one-pot, three-component reaction has been reported for the synthesis of pyrrole-pyrimidine derivatives utilizing a starting pyrimidine derivative like 2-mercaptopyrimidine (B73435) orientjchem.org. Another approach involves a five-component reaction that uses a pyrimidine-2,4,6(1H,3H,5H)-trione (a barbituric acid derivative), an aniline (B41778), a dihydroxyethanone, and dimethyl acetylenedicarboxylate (B1228247) (DMAD) in ethanol (B145695) to generate highly substituted pyrrole-pyrimidine systems orientjchem.org. These MCRs often proceed through a cascade of reactions, such as Knoevenagel condensations, Michael additions, and intramolecular cyclizations, to rapidly build the final heterocyclic scaffold researchgate.net.

Post-Synthetic Functionalization of the this compound Core

Once the this compound scaffold has been assembled, its chemical properties can be further tuned through post-synthetic functionalization. The reactivity of the molecule is dictated by the distinct electronic properties of the two heterocyclic rings. The pyrrole ring is electron-rich and highly susceptible to electrophilic aromatic substitution, while the pyrimidine ring is electron-deficient and generally more reactive towards nucleophiles.

Electrophilic substitution reactions, such as halogenation or nitration, are expected to occur selectively on the electron-rich pyrrole ring. Due to the activating effect of the nitrogen atom, substitution is strongly directed to the C2 and C5 positions of the pyrrole ring. However, since the C1 position is already substituted by the pyrimidine ring, electrophilic attack will preferentially occur at the C2' or C5' positions. Care must be taken as the high reactivity of the pyrrole ring can lead to polysubstitution or polymerization under harsh acidic conditions echemi.com.

Halogenation: The use of mild halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in solvents like THF or CCl₄ would likely lead to the selective mono- or di-halogenation of the pyrrole ring. Similar strategies have been used to halogenate fused pyrrolopyrimidine systems nih.govnih.gov. Oxidative halogenation using a mixture of a sodium halide (e.g., NaI) and an oxidant like K₂S₂O₈ has also been shown to be effective for halogenating the pyrazole (B372694) ring in related azolopyrimidines acs.org.

Nitration: Direct nitration of pyrrole with strong acids like nitric acid/sulfuric acid often leads to decomposition. Milder conditions, such as using nitric acid in acetic anhydride (B1165640) at low temperatures, are typically employed to achieve nitration, which would be expected to occur at the C5' position of the pyrrole ring echemi.com.

Functionalization of the pyrimidine ring, on the other hand, is more challenging for electrophilic substitution due to its π-deficient character. However, if the pyrimidine ring contains activating groups or is modified to enhance its reactivity, further diversification is possible.

Directed Acylation Reactions of the Pyrrole Moiety (e.g., Pd(II)-Catalyzed C-2 Acylation with Pyrimidine as Directing Group)

The functionalization of pyrrole rings through C-H activation is a powerful tool in modern organic synthesis. For substrates like this compound, the pyrimidine ring can serve as an effective directing group to control the regioselectivity of these transformations. Palladium(II)-catalyzed C-H acylation has been successfully applied to achieve selective modification at the C-2 position of the pyrrole moiety.

Recent studies have demonstrated that using 2-pyrimidine as a directing group on the pyrrole nitrogen facilitates the C-2 acylation with various aldehydes. mdpi.com This reaction typically proceeds in the presence of a palladium catalyst. The use of an acidic additive, such as pivalic acid (PivOH), has been shown to promote the reaction, leading to moderate to good yields of the C-2 acylated product. mdpi.com However, a common side product is the corresponding 2,5-diacylated pyrrole, which can sometimes be isolated in minor amounts. mdpi.com In some cases, with an excess of the acylating agent, diacylated pyrroles can be obtained in good yields, allowing for the synthesis of non-symmetrically substituted derivatives if the reaction is performed sequentially with different aldehydes. mdpi.com This methodology provides a direct route to introduce carbonyl functionality onto the pyrrole ring, a valuable transformation for further synthetic elaboration.

Table 1: Examples of Pd(II)-Catalyzed C-2 Acylation of N-(pyrimidin-2-yl)pyrrole.

Alkylation Strategies on Pyrrolopyrimidine Systems

Alkylation is a fundamental transformation for modifying the pyrrolopyrimidine scaffold, allowing for the introduction of various substituents that can modulate the molecule's properties. These reactions can target nitrogen atoms on either the pyrrole or pyrimidine ring, or in some cases, oxygen atoms in pyrimidinone analogues. Directing the chemoselectivity of alkylation (e.g., N- vs. O-alkylation) can be challenging and often depends on the substrate, reagents, and reaction conditions. nih.gov

In the synthesis of fused pyrrolo[2,3-d]pyrimidine systems, N-alkylation is a common step. For instance, tricyclic pyrrolo[2,3-d]pyrimidinones can be methylated at the N-1 position of the pyrrole ring, a key step in building complex, multi-ring structures. mdpi.com This highlights the utility of alkylation in preparing specific analogues for structure-activity relationship studies. The choice of alkylating agent and base is crucial for achieving the desired outcome without promoting unwanted side reactions.

Halogenation and Other Electrophilic Substitutions

The pyrrole ring is inherently electron-rich and highly susceptible to electrophilic substitution, typically occurring at the C-2 position due to the greater stability of the resulting carbocation intermediate, which can be delocalized over three atoms. onlineorganicchemistrytutor.com This inherent reactivity is exploited in the halogenation of pyrrolopyrimidine systems.

Halogenation provides a versatile handle for further modifications, such as cross-coupling reactions. Various reagents and conditions have been developed for the selective halogenation of different pyrrolopyrimidine isomers.

Pyrrolo[2,3-d]pyrimidines : The C-3 position of the pyrrole ring in tricyclic pyrrolo[2,3-d]pyrimidine systems can be selectively halogenated using N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). mdpi.com

Pyrrolo[1,2-c]pyrimidines : Bromination of 3,6-diphenylpyrrolo[1,2-c]pyrimidine with NBS in chloroform (B151607) can yield 5- and 7-monobromo derivatives, while using an excess of the reagent leads to the 5,7-dibromo-compound as the sole product. rsc.org

General Reagents : Other brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) are effective for the bromination of pyrimidine rings, often with enhanced efficiency in the presence of Lewis acids. nih.govfiu.edu Tetrabutylammonium tribromide (TBATB) has also emerged as a safer and easier-to-handle alternative to molecular bromine for such transformations. nih.gov

Base-catalyzed hydroxymethylation with formaldehyde (B43269) represents another important electrophilic substitution, which has been shown to occur at the β-position (C-5) of the pyrrole ring in 4-chloro-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine. rsc.org

Table 2: Halogenation of Pyrrolopyrimidine Scaffolds.

Advanced Synthetic Approaches for Pyrrolopyrimidine Scaffolds (Contextual Relevance)

Cascade annulation reactions are highly efficient strategies for constructing the fused pyrrolo[2,3-d]pyrimidine core, often from readily available starting materials. These methods build the pyrrole ring onto a pre-existing pyrimidine, such as a 6-aminouracil (B15529) derivative.

One notable approach involves an I2/DMSO promoted cascade annulation of 6-amino-1,3-dimethyluracil (B104193) with aurones. nih.govresearchgate.netdoaj.org This one-step process proceeds through a sequence of Michael addition, iodination, intramolecular nucleophilic substitution, and spiro ring opening, affording a range of pyrrolo[2,3-d]pyrimidine analogues in good to excellent yields (up to 99%). nih.govresearchgate.net This protocol is valued for its high atom economy, use of an inexpensive catalyst, and applicability to large-scale synthesis. nih.govdoaj.org

Another powerful strategy is the one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. scielo.org.mx This multicomponent reaction, often catalyzed by tetra-n-butylammonium bromide (TBAB) in ethanol, provides rapid access to polyfunctionalized pyrrolo[2,3-d]pyrimidines under mild conditions. scielo.org.mx

Table 3: Annulation Strategies for Pyrrolo[2,3-d]pyrimidine Synthesis.

The construction of the pyrimidine ring itself is fundamental to the synthesis of the broader class of pyrrolopyrimidine scaffolds. A variety of both metal-catalyzed and metal-free methods have been developed for this purpose.

Metal-Catalyzed Methodologies: Transition metals play a significant role in catalyzing the formation of pyrimidine rings, offering sustainable, efficient, and selective synthetic pathways. nih.gov

Copper-catalyzed reactions are powerful for constructing pyrimidines from alkynes and nitrogen-containing molecules like amidines and guanidines. mdpi.com For example, a three-component reaction of terminal alkynes, CO2, and amidine hydrochloride can produce 2,6-disubstituted pyrimidinones. mdpi.com

Ruthenium complexes have been used to catalyze multicomponent reactions from alcohol precursors via acceptorless dehydrogenative coupling pathways. acs.org

Other metals, including iron, zirconium, iridium, and manganese , have been employed in various cycloaddition strategies, such as [3+3] and [2+2+2] cycloadditions, to assemble the pyrimidine core. mdpi.com

Metal-Free Methodologies: There is a growing interest in developing metal-free syntheses for pyrimidine rings to enhance the environmental friendliness of the processes.

A tandem [3+3] annulation between amidines and α,β-unsaturated ketones, followed by a visible-light-enabled photo-oxidation , provides a facile metal-free route to multi-substituted pyrimidines. rsc.org

Trifluoromethylated pyrimidines can be synthesized in high yields from trifluorinated 2-bromoenones and amidines through an aza-Michael addition-intramolecular cyclization cascade reaction under mild, metal-free conditions. organic-chemistry.org

Enzymatic catalysis, such as the cyclization of carbamoyl-L-aspartate by the metalloenzyme dihydroorotase, represents a biological approach to pyrimidine ring formation. umich.edu

The synthesis of single-enantiomer compounds is critical in drug discovery. For pyrrolopyrimidine derivatives that exhibit chirality, such as atropisomerism, enantioselective methods are essential.

One successful approach for synthesizing atropisomeric 3-aryl-substituted pyrrolopyrimidines is through a kinetic resolution via nucleophilic aromatic substitution (SNAr). nih.gov This method utilizes a quaternary ammonium (B1175870) salt as a catalyst to control the enantioselectivity of the reaction, allowing for the isolation of both the enantioenriched product and the remaining starting material. nih.gov This provides enantiodivergent access to a variety of chiral analogues.

An alternative strategy for preparing enantiomers of pyrrolo[1,2-a]pyrimidines involves a domino ring-closure followed by a microwave-induced retro Diels-Alder protocol. researchgate.net In this method, the chirality is transferred from a 2-aminonorbornene (B1216617) hydroxamic acid starting material, and the final configuration of the product is determined by the configuration of this precursor. researchgate.net

Chemical Reactivity and Transformation Mechanisms of 2 1h Pyrrol 1 Yl Pyrimidine Structures

Electrochemical Oxidation Pathways and Film Formation

The electrochemical oxidation of molecules containing pyrrole (B145914) moieties is a well-established method for generating conductive polymer films. rsc.orgrsc.org For 2-(1H-pyrrol-1-yl)pyrimidine, this process is initiated by the oxidation of the pyrrole ring at an electrode surface. The removal of an electron from the pyrrole unit generates a highly reactive radical cation. nih.gov

This initial step is followed by a cascade of reactions:

Dimerization: Two radical cations couple, typically at the α-positions (C2 and C5) of the pyrrole rings, which are the most electron-rich and sterically accessible sites.

Deprotonation: The resulting dihydromer dication loses two protons to form a neutral, aromatic dimer.

Oligomerization and Polymerization: The dimer is more easily oxidized than the original monomer, leading to its rapid conversion into a radical cation. This species then reacts with other monomers or radical cations, extending the polymer chain. This process continues, leading to the formation of oligomers and eventually a high-molecular-weight polymer. nih.gov

This electropolymerization process results in the deposition of a durable, strongly adhered, and electrically conductive film of poly(this compound) onto the electrode surface. rsc.orgresearchgate.net The properties of the resulting film, such as conductivity and morphology, can be influenced by various electrochemical parameters, including the applied potential, the solvent, and the supporting electrolyte used. dtic.mil The process is a potentiodynamic technique, often carried out using cyclic voltammetry, where the potential is cycled to control the growth and properties of the polymer film. researchgate.net

Table 1: Key Steps in the Electrochemical Polymerization of this compound
StepDescriptionKey Intermediate Species
Initiation Oxidation of the monomer at the electrode surface.Radical Cation
Propagation Coupling of radical cations to form dimers, followed by further oxidation and addition of monomer units to form oligomers and the final polymer.Dihydromer Dication, Aromatic Dimer, Oligomers
Deposition The insoluble, oxidized polymer precipitates onto the electrode surface.Conductive Polymer Film

Investigation of Directed C-H Functionalization

Direct C-H functionalization is a powerful strategy in organic synthesis that avoids the need for pre-functionalized starting materials, thereby improving atom economy and synthetic efficiency. nih.gov In molecules like this compound, the pyrimidine (B1678525) ring can act as a directing group to guide transition-metal catalysts to specific C-H bonds. nih.govresearchgate.net This approach allows for the selective introduction of new functional groups at positions that might otherwise be unreactive. researchgate.net

The mechanism typically involves a palladium catalyst, which is a common choice for such transformations. nih.govdoaj.orgresearchgate.net The pyrimidine's nitrogen atoms can coordinate to the palladium center, positioning the catalyst in close proximity to a specific C-H bond on the pyrrole ring. This chelation assistance facilitates the cleavage of the targeted C-H bond, forming a palladacycle intermediate. This intermediate is a key species that can then react with a coupling partner, such as an aryl halide, to form a new carbon-carbon bond.

A general catalytic cycle for the directed C-H arylation of the pyrrole ring would proceed as follows:

Coordination: The pyrimidine moiety of the substrate coordinates to the Pd(II) catalyst.

C-H Activation: The palladium center mediates the cleavage of a C-H bond on the pyrrole ring, forming a five- or six-membered palladacycle. This is often the rate-determining step.

Oxidative Addition: The coupling partner (e.g., an aryl halide) adds to the palladium center, increasing its oxidation state to Pd(IV).

Reductive Elimination: The desired C-C bond is formed as the new aryl group and the pyrrole moiety are eliminated from the palladium center, which is reduced back to Pd(II), allowing it to re-enter the catalytic cycle.

This directed approach offers high regioselectivity, enabling the functionalization of specific C-H bonds in complex molecules. nih.govnih.gov The use of different catalysts and coupling partners allows for the introduction of a wide variety of substituents. rsc.org

Table 2: Mechanistic Steps in Palladium-Catalyzed Directed C-H Functionalization
StepDescriptionPalladium Oxidation State Change
C-H Activation / Cyclometalation The pyrimidine directing group positions the catalyst, leading to the formation of a palladacycle intermediate via C-H bond cleavage.Pd(II) → Pd(II)
Oxidative Addition An aryl halide (or other coupling partner) adds to the palladium center.Pd(II) → Pd(IV)
Reductive Elimination The new C-C bond is formed, releasing the functionalized product.Pd(IV) → Pd(II)
Catalyst Regeneration The Pd(II) catalyst is regenerated and can start a new cycle.-

Deconstruction-Reconstruction Methodologies for Pyrimidine Core Diversification

While C-H functionalization modifies the periphery of the molecule, deconstruction-reconstruction strategies enable the fundamental alteration of the heterocyclic core itself. nih.govnih.gov This powerful approach allows for "scaffold hopping," where the pyrimidine ring is transformed into other valuable nitrogen-containing heterocycles, such as pyrazoles, isoxazoles, or differently substituted pyrimidines. nih.govresearchgate.net

A recently developed methodology for pyrimidine diversification follows a three-stage process: nih.govresearchgate.netnsf.gov

Activation and Deconstruction: The pyrimidine ring is first activated by reacting it with an agent like triflic anhydride (B1165640) (Tf₂O) and an aniline (B41778) derivative to form a more reactive N-arylpyrimidinium salt. This salt is then treated with a nucleophile (such as piperidine (B6355638) or pyrrolidine), which induces ring cleavage. nih.gov This "deconstruction" step breaks the pyrimidine ring into a versatile three-carbon iminoenamine or vinamidinium salt building block. researchgate.netresearchgate.net

Reconstruction: This key intermediate serves as a synthon that can be cyclized with various reagents to form new heterocyclic rings. nih.gov For example:

Reacting the intermediate with amidines can reconstruct a new, C2-substituted pyrimidine ring.

Reaction with hydrazine (B178648) derivatives leads to the formation of a pyrazole (B372694) ring.

Reaction with hydroxylamine (B1172632) yields a 1,2-oxazole ring.

This strategy effectively leverages the initial pyrimidine structure to access a diverse library of analogues that would be difficult to synthesize through traditional methods. nih.govresearchgate.net It is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies, where modifying the core scaffold of a molecule is often crucial for optimizing its biological properties. nih.gov

Table 3: Pyrimidine Core Diversification via Deconstruction-Reconstruction
Initial CoreKey IntermediateReconstruction ReagentFinal Heterocyclic Core
PyrimidineIminoenamine / Vinamidinium SaltAmidineSubstituted Pyrimidine
PyrimidineIminoenamine / Vinamidinium SaltHydrazinePyrazole
PyrimidineIminoenamine / Vinamidinium SaltHydroxylamine1,2-Oxazole

Computational and Theoretical Investigations of 2 1h Pyrrol 1 Yl Pyrimidine and Analogous Systems

Quantum Chemical Studies (e.g., DFT Calculations for Reaction Mechanisms and Electronic Structure)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of 2-(1H-pyrrol-1-yl)pyrimidine. DFT calculations allow for the accurate prediction of molecular geometries, electronic distributions, and spectroscopic characteristics. plu.mxijcce.ac.ir These methods are used to determine structural parameters like bond lengths and angles and to calculate the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jchemrev.comsemanticscholar.org The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.

The table below summarizes typical parameters obtained from DFT calculations for a hypothetical series of pyrimidine (B1678525) derivatives, illustrating the insights gained from such studies.

ParameterDescriptionTypical Calculated Values
Total Energy (E) The total electronic energy of the molecule in its ground state.Varies by molecule size
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.-6.0 to -7.5 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.-1.0 to -2.5 eV
Energy Gap (ΔE) The difference between LUMO and HOMO energies, indicating chemical reactivity.4.0 to 5.5 eV
Dipole Moment (µ) A measure of the overall polarity of the molecule.1.5 to 4.0 Debye

Note: The values in this table are illustrative and representative of typical ranges for similar heterocyclic compounds.

Molecular Dynamics Simulations in Biological Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. ekb.egresearchgate.net This technique provides a dynamic view of molecular systems, which is essential for understanding the complex and flexible nature of biological interactions. mdpi.com While quantum chemical studies often focus on static molecules, MD simulations can capture the conformational changes and fluctuations that occur when a molecule like this compound interacts with a biological target, such as a protein or nucleic acid. mdpi.com

In the context of drug discovery, MD simulations are frequently used to refine the results of molecular docking. After a potential binding pose is predicted, an MD simulation can assess the stability of the ligand-protein complex in a simulated physiological environment. mdpi.com These simulations can reveal whether the ligand remains securely in the binding pocket or if it dissociates, providing a more accurate prediction of its binding affinity. rsc.org By analyzing the trajectory of the simulation, researchers can identify key interactions, such as persistent hydrogen bonds or hydrophobic contacts, that contribute to the stability of the complex. researchgate.net

Application of MD SimulationResearch ObjectiveKey Insights
Ligand-Protein Complex Stability To assess the stability of a docked pose over time.Stability of binding, conformational changes, persistence of key interactions.
Binding Free Energy Calculation To provide a more accurate estimation of binding affinity.Quantitative prediction of binding strength (e.g., MM/PBSA, MM/GBSA).
Conformational Sampling To explore the different shapes a molecule can adopt in solution or when bound.Identification of low-energy conformations, understanding molecular flexibility.
Mechanism of Action To understand how a ligand affects the protein's dynamics and function.Allosteric effects, changes in protein domain motions.

Structure-Activity Relationship (SAR) Modeling and Predictive Analytics for Derivatization

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov For this compound and its derivatives, SAR modeling helps identify the chemical features responsible for a desired pharmacological effect, guiding the synthesis of more potent and selective molecules. researchgate.net The position and nature of substituents on the pyrimidine and pyrrole (B145914) rings can dramatically alter a compound's activity. nih.gov

SAR studies on analogous 2-anilinopyrimidines and pyrrole-containing compounds have shown that specific substitutions can enhance inhibitory activity against targets like cyclin-dependent kinases (CDKs). nih.gov For example, adding hydrogen bond donors or acceptors at specific positions can improve interactions with the target enzyme. researchgate.net A SAR study on 2-aminopyrrole derivatives revealed that the 3-carbonitrile group and vicinal 4,5-diphenyl substituents were crucial for inhibitory potency. nih.gov Predictive analytics can leverage these SAR insights to build computational models that forecast the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts.

The following table provides a conceptual SAR model for the this compound scaffold, illustrating how modifications might influence hypothetical biological activity.

Position of SubstitutionType of Substituent (R-group)Predicted Effect on ActivityRationale
Pyrimidine C4/C6 Bulky hydrophobic group (e.g., phenyl)IncreaseMay enhance binding through hydrophobic interactions in the active site.
Pyrimidine C5 Hydrogen bond donor (e.g., -NH2, -OH)IncreasePotential to form a key hydrogen bond with the target protein. researchgate.net
Pyrrole Ring Electron-withdrawing group (e.g., -CN, -CF3)VariableCan modulate the electronic properties of the ring system, affecting π-stacking or other electronic interactions. nih.gov
Pyrrole Nitrogen Small alkyl groupDecreaseMay introduce steric hindrance, disrupting the planar conformation needed for optimal binding.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) to a second (the receptor, typically a protein) when they bind to each other to form a stable complex. rjptonline.org This method is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target and to hypothesize how a ligand might interact at the atomic level. nih.gov For derivatives of this compound, docking simulations can predict their binding affinity and pose within the active site of enzymes like kinases or proteases. mdpi.comnih.gov

The docking process involves placing the ligand in various positions and orientations within the target's binding site and calculating a "docking score" for each pose. rjptonline.org This score is an estimation of the binding free energy, with lower scores generally indicating a more favorable interaction. mdpi.com Analysis of the top-ranked poses reveals specific interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, between the ligand and the amino acid residues of the protein. ashdin.com These insights are invaluable for explaining observed biological activity and for designing derivatives with improved binding characteristics.

Target Protein (Hypothetical)PDB IDTop Docking Score (kcal/mol)Key Interacting ResiduesType of Interaction
Cyclin-Dependent Kinase 2 (CDK2)6GUH-8.5Leu83, Glu81Hydrogen Bond
Ile10, Val18Hydrophobic
Epidermal Growth Factor Receptor (EGFR)4HJO-9.2Met793, Thr790Hydrogen Bond
Leu718, Val726Hydrophobic
COVID-19 Main Protease (Mpro)6LU7-7.8His41, Cys145Hydrogen Bond, Covalent (potential)
Met165, Glu166Hydrophobic, π-π Stacking

Note: The data in this table is illustrative, based on docking studies of similar heterocyclic compounds against these common targets. mdpi.comnih.gov

Theoretical Analysis of Optical and Electronic Properties for Advanced Materials

Theoretical analysis plays a crucial role in the design and development of advanced materials, including those with applications in optics and electronics. The unique electronic structure of conjugated heterocyclic systems like this compound makes them attractive candidates for such applications. The pyrimidine core is π-deficient (electron-withdrawing), which, when combined with an electron-donating group, can create a "push-pull" molecule. nih.gov This architecture is highly desirable for materials with nonlinear optical (NLO) properties. researchgate.net

Quantum chemical calculations, such as DFT, are used to predict the key parameters that govern a molecule's optical and electronic behavior. nih.gov These include linear polarizability (α) and, more importantly for NLO applications, the first and second hyperpolarizabilities (β and γ). plu.mx Theoretical studies can also predict absorption and emission spectra, helping to understand properties like solvatochromism, where the color of a compound changes with the polarity of the solvent. nih.gov These computational predictions guide synthetic chemists in creating new materials with optimized optical and electronic characteristics for use in devices like light-emitting diodes and optical sensors. nih.gov

DerivativePolarizability (α) (a.u.)First Hyperpolarizability (β) (a.u.)Predicted NLO Potential
Parent Scaffold120250Low
Derivative + Donor Group (e.g., -N(CH₃)₂)1551200Moderate
Derivative + Acceptor Group (e.g., -NO₂)140950Moderate
Derivative with Donor-Acceptor ("Push-Pull")1803500High

Note: This table presents hypothetical data to illustrate how theoretical calculations can predict the NLO potential of derivatized compounds. The magnitude of α and β correlates with the NLO response.

Biological and Pharmacological Research on Pyrrolopyrimidine Derivatives Including 2 1h Pyrrol 1 Yl Pyrimidine Analogues

Anticancer Potential and Kinase Inhibitory Mechanisms

The development of pyrrolopyrimidine derivatives as anticancer agents has been a primary focus of medicinal chemistry research. Their mechanism of action is often rooted in the inhibition of protein kinases, enzymes that play a critical role in the signaling pathways that control cell growth, proliferation, and survival. Dysregulation of these kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

The structural framework of pyrrolopyrimidine is analogous to the purine (B94841) core of ATP (adenosine triphosphate), enabling these derivatives to act as competitive inhibitors at the ATP-binding site of various kinases. snv63.rubenthamdirect.com This inhibitory action disrupts downstream signaling pathways essential for tumor progression.

CSF1R (Colony-Stimulating Factor 1 Receptor): Derivatives of 6-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine have shown promise as potent inhibitors of CSF1R, a receptor tyrosine kinase involved in the regulation of macrophages. mdpi.comnih.gov Research has focused on synthesizing analogues that can effectively target this kinase, which is implicated in various cancers and inflammatory disorders. mdpi.comnih.gov

EGFR (Epidermal Growth Factor Receptor): The pyrrolo[2,3-d]pyrimidine scaffold has been successfully utilized to develop potent EGFR inhibitors. snv63.rubenthamdirect.com Notably, this class includes fourth-generation inhibitors designed to overcome acquired resistance to previous therapies by targeting EGFR triple mutants, such as those with the C797S mutation. acs.org

JAK2 (Janus Kinase 2): Abnormal signaling by JAK2 is a known driver in hematological malignancies like myeloproliferative neoplasms. nih.gov Pyrrolopyrimidine-based compounds, such as ruxolitinib, have been developed as selective JAK2 inhibitors, forming key hydrogen-bonding interactions within the hinge region of the kinase's ATP-binding site. aacrjournals.org

Mps1 (Monopolar Spindle 1): Mps1, also known as TTK, is a crucial kinase in the mitotic checkpoint, and its inhibition is a therapeutic strategy for aggressive cancers. nih.govbohrium.com Novel pyrrolo[2,3-d]pyrimidine analogues have been designed and synthesized as potent Mps1 inhibitors, demonstrating efficacy in breast cancer models. nih.govnih.gov

ACK1 (Activated Cdc42 Kinase 1): As a non-receptor tyrosine kinase involved in oncogenic pathways in various cancers, ACK1 is an attractive drug target. aacrjournals.orgresearchgate.net A fragment-based design approach using a pyrrolopyrimidine scaffold has led to the development of novel and selective ACK1 inhibitors for cancer therapy. aacrjournals.orgresearchgate.net

Table 1: Examples of Pyrrolopyrimidine Derivatives as Protein Kinase Inhibitors

Kinase Target Compound Class/Scaffold Therapeutic Application Key Research Findings
CSF1R 6-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines Cancer, Inflammatory Disorders Potent enzymatic and cellular inhibition of CSF1R. mdpi.comnih.gov
EGFR Pyrrolo[2,3-d]pyrimidines Non-Small Cell Lung Cancer Effective against EGFR triple mutants (e.g., C797S) that confer drug resistance. acs.org
JAK2 4-(Triazole)-pyrrolopyrimidine Myeloproliferative Neoplasms Potent and selective inhibition of JAK2 over other JAK family members. nih.govaacrjournals.org
Mps1/TTK 7H-pyrrolo[2,3-d]pyrimidines Breast Cancer Strong anti-proliferative activity through Mps1 inhibition, leading to decreased tumor growth in vivo. nih.govnih.gov
ACK1 Pyrrolopyrimidines Leukemia, Breast, Prostate Cancer Identification of potent inhibitors via fragment-based design and molecular modeling. aacrjournals.orgresearchgate.net

By inhibiting key protein kinases, pyrrolopyrimidine derivatives can profoundly impact the cellular machinery of cancer cells, leading to the activation of programmed cell death (apoptosis) and the halting of the cell division cycle.

Apoptosis Induction: Several studies have demonstrated that pyrrolopyrimidine derivatives can induce apoptosis in cancer cells. For example, specific compounds have been shown to trigger apoptosis in human breast (MCF-7) and liver (HepG2) cancer cells. nih.govmdpi.com This is often achieved by altering the balance of pro-apoptotic and anti-apoptotic proteins. Mechanistic studies have revealed that some derivatives cause an increase in the levels of pro-apoptotic proteins like Bax and the executioner enzyme caspase-3, while simultaneously downregulating the anti-apoptotic protein Bcl-2. mdpi.com

Cell Cycle Arrest: The inhibition of kinases crucial for cell cycle progression, such as Mps1, by pyrrolopyrimidine compounds can lead to cell cycle arrest. nih.gov Treatment with these inhibitors can impede cancer cell proliferation by preventing them from completing cell division. nih.govmdpi.com For instance, certain derivatives have been observed to cause an accumulation of cells in the G0–G1 phase, effectively preventing them from entering the S phase where DNA replication occurs. mdpi.com

Antimicrobial Activities

The versatility of the pyrrolopyrimidine scaffold extends to antimicrobial applications. Researchers have successfully developed derivatives with significant efficacy against a range of pathogenic bacteria, fungi, and viruses.

The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the discovery of new antibacterial agents. Pyrrolopyrimidine derivatives have emerged as a promising class of compounds in this area.

Against Mycobacterium tuberculosis: Tuberculosis remains a leading cause of death from a single infectious agent. nih.gov Several series of 7H-pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and shown to possess potent in vitro activity against Mycobacterium tuberculosis, with some compounds exhibiting minimum inhibitory concentrations (MIC) in the sub-micromolar range. nih.gov

Against MRSA and Staphylococcus aureus: Methicillin-resistant Staphylococcus aureus (MRSA) is a major cause of difficult-to-treat infections. Halogenated 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines have been identified with potent activity against S. aureus. nih.gov Additionally, marinopyrroles, which contain a pyrrole (B145914) moiety, have inspired the development of derivatives with improved MICs against MRSA and reduced susceptibility to inhibition by human serum. nih.govmdpi.com

The development of new antifungal agents is critical for treating infections, especially in immunocompromised patients. Research has indicated that certain new pyrrolo-pyrimidine derivatives possess antifungal properties. researchgate.net

Pyrrolopyrimidine derivatives have also been explored for their potential to combat viral infections.

Novel pyrrolo[2,3-d]pyrimidine and related derivatives have been synthesized and tested for their antiviral activity against gastroenteric viruses like Rotavirus and Coxsackievirus B4, with several compounds showing significant efficacy. nih.gov

Carbamoylpyrrolopyrimidine nucleosides have been found to be potent antiviral agents against vaccinia virus. nih.gov Furthermore, 4-Chloro-7-beta-D-ribofuranosylpyrrolo[2,3-d]pyrimidine was identified as a highly active compound against several viruses, including Rift Valley fever (RVF) and Yellow Fever (YF) viruses. nih.gov

Table 2: Antimicrobial Activity Spectrum of Pyrrolopyrimidine Derivatives

Activity Target Pathogen Compound Class/Example Notable Findings
Antibacterial Mycobacterium tuberculosis 7H-pyrrolo[2,3-d]pyrimidines Potent activity with MIC values as low as 0.488 µM. nih.gov
Antibacterial MRSA, S. aureus Halogenated 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines MIC values of 8 mg/L against S. aureus. nih.gov
Antifungal Various fungi Pyrrolo-pyrimidine derivatives Identified as having antifungal properties. researchgate.net
Antiviral Rotavirus, Coxsackievirus B4 Pyrrolo[2,3‑d]pyrimidine derivatives Significant antiviral activity observed in cell-based assays. nih.gov
Antiviral Vaccinia, RVF, YF viruses Carbamoylpyrrolopyrimidine nucleosides Potent and highly active against a range of viruses. nih.gov

Antileishmanial Activity of 2-Acylpyrrole Derivatives

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge. The search for novel, effective, and less toxic antileishmanial agents is a priority in medicinal chemistry. In this context, 2-acylpyrrole derivatives have emerged as a promising class of compounds with noteworthy antileishmanial properties.

A study investigating a series of 2-acylpyrrole derivatives revealed their in vitro efficacy against both visceral (L. donovani) and cutaneous (L. amazonensis) forms of leishmaniasis. nih.govnih.govacs.org Two compounds, 5bc and 5bd, demonstrated particularly significant activity against L. amazonensis promastigotes. nih.govnih.gov Compound 5bd was the more potent of the two, with a half-maximal inhibitory concentration (IC50) of 16.87 µM, while compound 5bc exhibited an IC50 of 30.87 µM. nih.govnih.gov

A crucial aspect of drug development is ensuring the selectivity of a compound for the target pathogen over host cells, which is quantified by the selectivity index (SI). Both 5bc and 5bd displayed favorable selectivity, with SI values greater than 10.17 and 10.67, respectively. nih.govnih.gov This indicates that these compounds are over 10 times more toxic to the Leishmania parasite than to mammalian cells. Furthermore, the majority of the tested 2-acylpyrrole derivatives exhibited low cytotoxicity, with half-maximal cytotoxic concentrations (CC50) greater than 100 µg/mL in J774 macrophage-like cells. nih.govnih.gov

The following table summarizes the in vitro antileishmanial activity of selected 2-acylpyrrole derivatives.

CompoundTarget SpeciesIC50 (µM)Selectivity Index (SI)Cytotoxicity (CC50) in J774 cells (µg/mL)
5bcL. amazonensis30.87>10.17>100
5bdL. amazonensis16.87>10.67>100

These findings highlight 2-acylpyrroles as a valuable scaffold for the development of new antileishmanial drugs. nih.gov

Anti-inflammatory and Antioxidant Applications

Inflammation and oxidative stress are implicated in the pathophysiology of numerous chronic diseases. Pyrrolopyrimidine derivatives have been investigated for their potential to mitigate these processes, with several studies demonstrating promising anti-inflammatory and antioxidant activities.

The anti-inflammatory effects of novel fused pyrrolopyrimidine derivatives have been evaluated in vitro using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.gov Certain analogues, such as 3a, 4b, and 8e, were identified as potent anti-inflammatory agents. nih.gov The mechanism of action of these compounds is believed to involve the inhibition of key inflammatory mediators, including cyclooxygenase-2 (COX-2) and Toll-like receptors (TLRs), such as TLR-2 and TLR-4. nih.gov

In addition to their anti-inflammatory properties, several pyrrolopyrimidine derivatives have demonstrated significant antioxidant potential. The antioxidant capacity of these compounds is often assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In one study, compounds 3a, 4b, and 8e, which also showed anti-inflammatory activity, exhibited promising antioxidant effects. nih.govtandfonline.com Compound 4b, in particular, displayed an IC50 value of approximately 129 µg/mL in the DPPH assay, which was comparable to the standard antioxidant butylated hydroxytoluene (BHT). tandfonline.com Compound 3a also showed noteworthy activity with an IC50 of approximately 160 µg/mL. tandfonline.com

The table below presents the in vitro antioxidant activity of selected pyrrolopyrimidine derivatives.

CompoundDPPH Radical Scavenging IC50 (µg/mL)
3a~160
4b~129

The dual anti-inflammatory and antioxidant properties of these pyrrolopyrimidine derivatives make them attractive candidates for further development as therapeutic agents for inflammatory and oxidative stress-related disorders.

Antihyperglycemic and Metabolic Regulation Studies (e.g., DPP-IV Inhibition, Antimetabolite Activities)

The management of hyperglycemia is a cornerstone of type 2 diabetes treatment. Research into novel antihyperglycemic agents has led to the exploration of pyrrolopyrimidine derivatives, particularly as inhibitors of dipeptidyl peptidase-IV (DPP-IV). DPP-IV is an enzyme that inactivates incretin (B1656795) hormones, which play a crucial role in regulating blood glucose levels. By inhibiting DPP-IV, these compounds can enhance the action of incretins, leading to improved glycemic control.

Several pyrimidine (B1678525) and fused pyrimidine derivatives have been synthesized and evaluated for their DPP-IV inhibitory activity. nih.gov One study on pyrazole-incorporated thiosemicarbazones, a related class of nitrogen-containing heterocycles, identified compounds with potent DPP-IV inhibition. nih.gov For instance, compound 2f, a bromo-substituted derivative, exhibited an exceptionally low IC50 value of 1.266 ± 0.264 nM, making it more potent than the established DPP-IV inhibitor sitagliptin (B1680988) (IC50 = 4.380 ± 0.319 nM). nih.gov Another derivative, compound 2g, with a trifluoromethyl substitution, also showed strong inhibitory activity with an IC50 of 4.775 ± 0.296 nM. nih.gov

The following table details the DPP-IV inhibitory activity of selected pyrazole-thiosemicarbazone derivatives.

CompoundDPP-IV Inhibition IC50 (nM)
2f1.266 ± 0.264
2g4.775 ± 0.296
Sitagliptin (Reference)4.380 ± 0.319

These findings underscore the potential of pyrimidine-based scaffolds in the design of novel and potent DPP-IV inhibitors for the treatment of type 2 diabetes.

Other Therapeutic Explorations (e.g., Antihypertensive, Analgesic, Anti-allergic, Calcium Channel Modulation)

The pharmacological investigation of pyrrolopyrimidine and related pyrimidine derivatives extends beyond the aforementioned areas, with studies exploring their potential in a variety of other therapeutic applications.

Antihypertensive Activity: Several pyrimidine derivatives have been investigated for their potential to lower blood pressure. In a study on pyrazolopyrrolopyrimidine derivatives, compound 25 was identified as having the strongest vasorelaxing and hypotensive activities in rats, both in vitro and in vivo. nih.gov Another study on a series of pyrimidine derivatives demonstrated a significant decrease in mean arterial blood pressure in rabbits for compounds 5a, 5b, 11b, 8b, 9b–d, and 15b, with reductions ranging from 51.4 to 78.2 mmHg. researchgate.net

Anti-allergic Activity: The potential of pyrimidine derivatives in the management of allergic reactions has also been explored. A series of pyridothienopyrimidines were evaluated for their ability to inhibit histamine (B1213489) release from rat mast cells. nih.gov Several of these compounds displayed potent inhibitory activity, with IC50 values in the range of 2-25 µM, making them up to 100 times more potent than the standard anti-allergic drug cromoglycate (DSCG). nih.gov Compound 9l was a particularly potent inhibitor across all tested conditions, with an IC50 range of 9-25 µM. nih.gov

Calcium Channel Modulation: Calcium channels are crucial for a variety of physiological processes, and their modulation represents a key therapeutic strategy for several diseases. mdpi.com A novel series of pyrrolopyrimidine derivatives were designed as selective positive modulators of small-conductance calcium-activated potassium (SK) channels. nih.gov Among these, compound 12b was identified as a potent potentiator of SK2-a channels, with a half-maximal effective concentration (EC50) of 0.34 ± 0.044 µM, which was approximately 5.4-fold more potent than the lead compound NS13001 (EC50 = 1.83 ± 0.50 µM). nih.gov Furthermore, certain pyrimidine derivatives have been investigated as potential calcium channel blockers, with compounds 4c, 7a, 7b, 7c, 8c, 9a, 9b, and 9c showing activity comparable to the reference drug nifedipine. mdpi.com

Analgesic Activity: Some pyrimidine derivatives have also been evaluated for their pain-relieving properties. In one study, compounds 10 and 14 demonstrated anti-inflammatory activity of 40% and 39%, respectively, which is often associated with analgesic effects. consensus.app

The diverse therapeutic potential of pyrrolopyrimidine and related pyrimidine derivatives is summarized in the table below.

Therapeutic AreaCompound ClassKey Findings
AntihypertensivePyrazolopyrrolopyrimidinesCompound 25 showed strong in vivo hypotensive activity.
Pyrimidine derivativesCompounds 5a, 5b, and others caused a significant decrease in mean arterial blood pressure.
Anti-allergicPyridothienopyrimidinesCompound 9l exhibited potent histamine release inhibition (IC50 = 9-25 µM).
Calcium Channel ModulationPyrrolopyrimidinesCompound 12b is a potent positive modulator of SK2-a channels (EC50 = 0.34 µM).
Pyrimidine derivativesSeveral compounds showed calcium channel blocking activity comparable to nifedipine.
AnalgesicPyrimidine derivativesCompounds 10 and 14 showed notable anti-inflammatory activity, suggesting potential analgesic effects.

The continued exploration of these versatile heterocyclic scaffolds holds significant promise for the discovery and development of new therapeutic agents for a wide range of diseases.

Advanced Research Avenues and Future Directions

Rational Design and Optimization of Lead Compounds for Enhanced Bioactivity

The rational design of novel bioactive molecules is a cornerstone of modern drug discovery. mdpi.com For derivatives of 2-(1H-pyrrol-1-yl)pyrimidine, future efforts will concentrate on leveraging computational methods and detailed structure-activity relationship (SAR) studies to optimize lead compounds. Molecular docking, a key computational technique, is instrumental in predicting how a molecule binds to the active site of a protein. mdpi.comnih.govresearchgate.net This in silico approach allows researchers to design derivatives with enhanced binding affinities and specific interactions with target proteins, such as various kinases. mdpi.comnih.govresearchgate.net

A significant focus of optimization is the strategic modification of the pyrrolopyrimidine core. SAR studies have shown that substitutions at various positions on both the pyrrole (B145914) and pyrimidine (B1678525) rings can dramatically influence biological activity. For instance, the introduction of halogen atoms like bromine or fluorine can enhance cytotoxic potency against cancer cell lines. mdpi.commdpi.comnih.gov Specifically, pyrrolo[2,3-d]pyrimidine-imines with a bromine substituent on an associated phenyl ring have demonstrated superior antitumor activity. mdpi.comnih.gov

Future design strategies will likely involve:

Scaffold Hopping and Hybridization: Combining fragments from different known inhibitors to create novel chemical entities with improved properties.

Conformational Restriction: Introducing cyclic structures or rigid linkers to lock the molecule into a bioactive conformation, potentially increasing potency and selectivity.

Structure-Based Design: Utilizing high-resolution crystal structures of target proteins to guide the design of inhibitors that fit precisely into the binding site. nih.gov

The overarching goal is to synthesize compounds with not only high potency but also favorable drug-like properties, paving the way for successful preclinical and clinical development. ekb.eg

Exploration in Organic Electronic Devices and Advanced Materials Science

Beyond pharmaceuticals, the unique electronic properties of the pyrimidine ring open doors for applications in materials science. Pyrimidine is an electron-deficient aromatic compound, a characteristic conferred by its two nitrogen atoms and C=N double bonds. researchgate.net This makes pyrimidine and its derivatives, including this compound, strong electron acceptors. researchgate.net

This electron-accepting nature is highly desirable for the development of organic semiconductors and other functional materials used in electronic devices. researchgate.net Future research in this area will likely focus on:

Organic Light-Emitting Diodes (OLEDs): Incorporating pyrimidine-based compounds as building blocks for various components of OLEDs, such as fluorescent and phosphorescent emitters, bipolar host materials, and electron-transporting layers. researchgate.net

Solar Cells and Sensors: The tunable electronic properties of these compounds make them candidates for use in organic solar cells and chemical sensors.

Conducting Polymers: The ability of these heterocyclic systems to participate in electron transfer processes suggests their potential use in the creation of novel conducting polymers.

The synthesis of derivatives with tailored electronic characteristics, achieved by adding specific functional groups to the this compound core, will be a key strategy in advancing these material science applications.

Strategies for Improving Selectivity and Bioavailability of Derived Structures

A critical challenge in drug development is achieving high selectivity for the intended biological target while ensuring the compound can reach that target in the body (bioavailability). For pyrrolopyrimidine derivatives, which often act as kinase inhibitors, selectivity is paramount to avoid off-target effects. nih.govnih.gov

Future strategies to enhance selectivity include:

Targeting Unique Binding Pockets: Designing molecules that exploit subtle differences in the amino acid composition of the ATP-binding site across different kinases. For example, molecular docking studies have shown that specific interactions, such as between an iodine atom on a compound and a histidine residue in the JAK1 kinase, can confer high selectivity. nih.gov

Allosteric Inhibition: Developing inhibitors that bind to a site on the enzyme other than the active site, a strategy that often leads to greater selectivity.

Improving bioavailability involves optimizing a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. mdpi.com Key future directions include:

Physicochemical Property Tuning: Modifying the structure to enhance aqueous solubility and cell permeability. nih.gov Computational tools can predict properties like lipophilicity (LogP) and adherence to guidelines like Lipinski's rule of five, guiding the synthesis of compounds with better oral bioavailability. mdpi.com

Metabolic Stability Enhancement: Identifying and modifying metabolically labile sites on the molecule to reduce first-pass metabolism in the liver and intestine. drugdiscoverytrends.com Optimizing the linker region in more complex derivatives is a common strategy. drugdiscoverytrends.com

Prodrug Approaches: Converting the active compound into a temporarily inactive form (a prodrug) that is metabolized into the active drug in the body. drugdiscoverytrends.com This can improve absorption and distribution characteristics. drugdiscoverytrends.com

In silico ADMET prediction is a valuable tool that allows for the early-stage filtering of compounds that are unlikely to have favorable pharmacokinetic profiles. mdpi.com

Development of Novel Therapeutic Modalities and Target Identification

The versatility of the pyrrolopyrimidine scaffold allows for its application in novel therapeutic strategies beyond traditional enzyme inhibition. ekb.egnih.gov An emerging area is the development of compounds that modulate complex cellular structures or target protein-protein interactions.

One such novel target is the perinucleolar compartment (PNC), a subnuclear body whose prevalence is linked to cancer progression and metastasis. nih.gov A high-throughput screening campaign identified a pyrrolopyrimidine series capable of selectively reducing PNC prevalence in cancer cells without causing immediate cytotoxicity. nih.gov The optimization of this series led to the discovery of metarrestin, a compound with potent anti-metastatic activity that has advanced to clinical trials. nih.gov

Future research will focus on:

Dual-Target Inhibitors: Designing single molecules that can inhibit two distinct but related targets, which can be a powerful strategy for overcoming drug resistance. acs.orgrsc.org For example, pyrrolo[2,3-d]pyrimidine-based derivatives have been developed as potent dual inhibitors of Janus kinases (JAK) and histone deacetylases (HDAC). acs.org

Targeting Novel Kinases and Pathways: Pyrrolopyrimidine derivatives have shown promise against a wide array of kinases, including EGFR, Her2, VEGFR2, and CDK2. researchgate.netmdpi.com Continued research will identify new, therapeutically relevant kinases and signaling pathways that can be modulated by this scaffold.

Phenotypic Screening: Utilizing cell-based assays, like the one used to identify PNC disruptors, to discover compounds that induce a desired cellular effect without a preconceived target. nih.gov This can lead to the identification of entirely new biological targets and therapeutic mechanisms.

These advanced approaches, moving from single-target inhibition to modulating complex cellular functions and pathways, represent the next frontier for the therapeutic application of this compound and its derivatives.

Table of Key Research Findings for Pyrrolopyrimidine Derivatives

Lead Compound/Series Key Modification/Strategy Biological Target/Application Notable Finding
Pyrrolo[2,3-d]pyrimidine-imines Bromine substituent on phenyl ring Antitumor (Colon Cancer) Superior activity against HT-29 cell line. mdpi.comnih.gov
Metarrestin Optimization of a pyrrolopyrimidine HTS hit Perinucleolar Compartment (PNC) Potent anti-metastatic activity, advanced to clinical trials. nih.gov
Compound 23a (triazole-pyrrolopyrimidine) Iodine atom incorporation Janus Kinase 1 (JAK1) High selectivity for JAK1 over other JAK isozymes. nih.gov
Compound 5k (halogenated benzohydrazide) Halogenation Multi-kinase inhibitor (EGFR, Her2, VEGFR2) Potency comparable or superior to known inhibitors like sunitinib. mdpi.com

Table of Mentioned Compounds

Compound Name
This compound
Metarrestin
Sunitinib
Erlotinib
Sorafenib

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-(1H-pyrrol-1-yl)pyrimidine, and how do reaction parameters influence yield?

The synthesis of this compound typically involves palladium-catalyzed cross-coupling or acylation reactions. For example, acylation of this compound with aromatic aldehydes using Pd(OAc)₂ as a catalyst, TBHP as an oxidant, and pivalic acid as an additive in dry toluene has been reported. Key parameters include reaction temperature (60–120°C), solvent choice (dry toluene), and catalyst loading, which significantly affect reaction efficiency and regioselectivity. Lower temperatures (60°C) are optimal for pyrimidine derivatives, while higher temperatures (120°C) may be required for pyridine analogs .

Q. What spectroscopic techniques are essential for characterizing this compound, and what are the diagnostic spectral features?

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are critical. Key NMR features include:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.58 (d, J = 4.8 Hz, 2H, pyrimidine-H), 7.83–7.73 (m, 2H, pyrrole-H), 7.01 (t, J = 4.8 Hz, 1H), 6.40–6.30 (m, 2H, pyrrole-H) .
  • ¹³C NMR (100 MHz, CDCl₃): δ 158.27 (pyrimidine-C), 156.12 (C-N), 118.95–111.93 (pyrrole-C) . HRMS (ESI-TOF) confirms the molecular ion peak at m/z 146.07 ([C₈H₇N₃ + H]⁺) .

Advanced Research Questions

Q. How can reaction conditions be optimized for the acylation of this compound to improve regioselectivity and yield?

Optimization involves systematic variation of catalysts, oxidants, and additives. For instance, using Pd(OAc)₂ with TBHP in dry toluene at 60°C for pyrimidine derivatives achieves >80% yield. Temperature gradients (60–120°C) and solvent polarity adjustments can mitigate side reactions. Mechanistic studies (e.g., kinetic isotope effects) are recommended to probe oxidative coupling pathways .

Q. How should researchers resolve contradictions in NMR data for structurally similar pyrrole-pyrimidine derivatives?

Discrepancies in chemical shifts or coupling constants often arise from conformational flexibility or solvent effects. Advanced strategies include:

  • Variable-temperature NMR to assess dynamic behavior.
  • Density Functional Theory (DFT) calculations to correlate experimental shifts with predicted values.
  • Heteronuclear experiments (HSQC, HMBC) to confirm connectivity in ambiguous cases .

Q. What role does the SHELX software suite play in determining the crystal structure of this compound derivatives?

SHELX programs (e.g., SHELXL for refinement, SHELXD for phase determination) are critical for small-molecule crystallography. For example, SHELXL refines high-resolution data to resolve disorder in the pyrrole ring, while SHELXE assists in experimental phasing for low-symmetry crystals. Best practices include using TWIN/BASF commands for twinned data and validating hydrogen bonding via PLATON .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound analogs?

SAR studies require:

  • Systematic substitution: Introduce functional groups (e.g., halogens, methyl, acyl) at the pyrimidine or pyrrole positions.
  • In vitro assays: Test antimicrobial or antileishmanial activity using standardized protocols (e.g., microdilution for IC₅₀ determination).
  • Computational modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for target enzymes (e.g., Leishmania cysteine proteases) .

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2-(1H-pyrrol-1-yl)pyrimidine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.